RSV-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

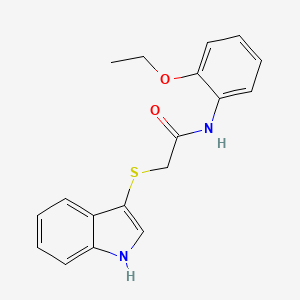

2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.

BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- RSV-IN-4 ha demostrado actividad antiviral contra el VRS, una causa principal de enfermedades respiratorias en humanos. Causa infecciones graves, especialmente en bebés, individuos inmunocomprometidos y ancianos. Al inhibir la replicación del VRS, este compuesto podría ser un candidato valioso para prevenir y tratar las infecciones por VRS .

- La EBA, que rastrea los virus en las aguas residuales, se ha utilizado con éxito para la vigilancia del síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2). Los investigadores han extendido este enfoque al VRS analizando secuencias del VRS derivadas de las aguas residuales. Al monitorear los niveles de VRS en las comunidades, la EBA puede complementar los esfuerzos de vigilancia global e informar intervenciones oportunas, tanto farmacéuticas como no farmacéuticas .

- La investigación sugiere que las infecciones por VRS pueden tener efectos persistentes incluso después de que la infección inicial desaparece. Se están explorando las asociaciones entre el VRS y los problemas respiratorios más adelante en la vida, como las sibilancias y el asma. Comprender estas consecuencias a largo plazo es crucial para la gestión de la salud pública .

- This compound afecta directamente a factores clave del sistema inmunológico, incluidos macrófagos, linfocitos y células dendríticas. Sus propiedades inmunomoduladoras podrían aprovecharse para fines terapéuticos, especialmente en condiciones relacionadas con la disregulación inmunitaria .

- La investigación en curso investiga cómo el VRS interactúa con otros patógenos dentro de un huésped. Comprender estas interacciones, ya sean colaborativas o competitivas, puede proporcionar información sobre la progresión de la enfermedad y posibles terapias combinadas .

- Si bien las vacunas contra el VRS todavía están en desarrollo, existen candidatos prometedores. This compound podría desempeñar un papel en el diseño de vacunas o como complemento de las medidas preventivas existentes. Por ejemplo, la introducción de anticuerpos monoclonales de acción prolongada como el nirsevimab ofrece esperanza para reducir las hospitalizaciones relacionadas con el VRS .

Actividad antiviral contra el virus respiratorio sincitial (VRS)

Epidemiología basada en aguas residuales (EBA) para la vigilancia del VRS

Efectos a largo plazo y salud respiratoria

Efectos inmunomoduladores

Colaboración con otros patógenos

Desarrollo de vacunas y estrategias de prevención

Mecanismo De Acción

Target of Action

The primary target of 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as RSV-IN-4, is the Respiratory Syncytial Virus (RSV). RSV is a member of the Pneumoviridae family and is a leading cause of severe acute lower respiratory tract infection in infants, young children, immunocompromised individuals, and elderly people . The virus primarily infects ciliated cells in the large airways . The two major surface proteins of RSV, the F and highly glycosylated G-protein, are believed to be the major targets of the antibody response .

Mode of Action

It is known that rsv utilizes a host protease in its replication cycle . The viral surface F protein mediates host cell membrane fusion to facilitate RSV entry . Inhibition of these processes could be a potential mode of action for this compound.

Biochemical Pathways

RSV infection is associated with an augmented innate immune response, enhanced secretion of inflammatory cytokines, and necrosis of infected cells . The virus induces proliferation of goblet cells, causing high mucus production and recruitment of eosinophils and massive numbers of neutrophils in the airway ducts . RSV also disrupts the airway and alveolar epithelium, leading to airway obstruction and turbulent gas flow . This compound, by inhibiting RSV, could potentially affect these biochemical pathways.

Pharmacokinetics

A related compound, edp-323, has been studied for its preclinical pharmacokinetics . It was found to have excellent oral bioavailability and plasma exposure across multiple species, and favorable penetration into lung alveolar macrophages . These properties could potentially be similar for this compound, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action would be the inhibition of RSV infection, thereby preventing the associated cellular events and pathology. This includes preventing the disruption of the airway and alveolar epithelium, the induction of airway inflammation, and the necrosis of infected cells .

Action Environment

The action of this compound could be influenced by environmental factors. For instance, the seasonality of RSV is known to be influenced by climatic factors . Additionally, the presence of other pathogens could potentially affect the efficacy of this compound

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPNNPINBXARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)